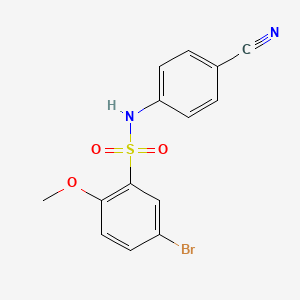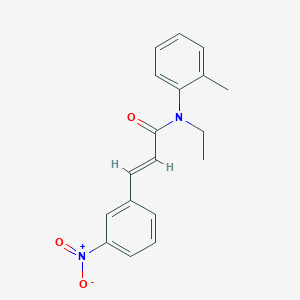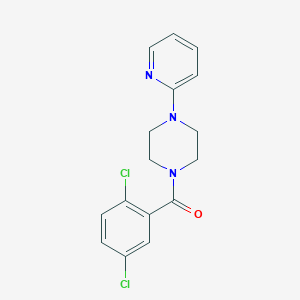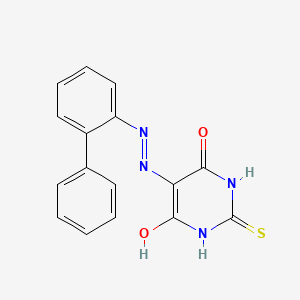![molecular formula C12H16N2O3S B5731175 N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, commonly known as PMSF, is a serine protease inhibitor. It is a widely used reagent in biochemical and molecular biology research. PMSF is an important tool in the study of protein structure and function.
Wirkmechanismus
PMSF acts as a reversible inhibitor of serine proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which blocks the enzyme's ability to cleave peptide bonds. PMSF is specific to serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
PMSF has no known physiological effects in vivo. It is not metabolized in the body and is rapidly excreted unchanged in the urine. In vitro, PMSF can inhibit a wide variety of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is also known to inhibit esterases and lipases.
Vorteile Und Einschränkungen Für Laborexperimente
PMSF is a highly effective and specific inhibitor of serine proteases. It is relatively easy to use and can be added directly to protein samples or reaction mixtures. PMSF is stable at room temperature and can be stored for long periods of time. However, PMSF can be toxic and should be handled with care. It can also interfere with downstream assays if not completely removed from the protein sample.
Zukünftige Richtungen
There are several areas of research where PMSF could be applied in the future. One area is the study of protease inhibitors as potential therapeutics for diseases such as cancer and HIV. PMSF could be used as a starting point for the development of new protease inhibitors with improved specificity and potency. Another area of research is the study of enzyme kinetics and protein structure. PMSF could be used in conjunction with other reagents to study the function of enzymes and proteins in more detail. Finally, PMSF could be used in the development of new diagnostic assays for serine proteases.
Synthesemethoden
PMSF is synthesized by reacting p-toluene sulfonyl chloride with N-(1-pyrrolidinyl)amine in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to yield PMSF.
Wissenschaftliche Forschungsanwendungen
PMSF is commonly used in the purification of proteins and enzymes. It is used to inhibit serine proteases during protein purification to prevent degradation of the target protein. PMSF is also used in the study of enzyme kinetics and protein structure. It is often used in conjunction with other reagents to study the function of enzymes and proteins.
Eigenschaften
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)13-11-6-4-10(5-7-11)12(15)14-8-2-3-9-14/h4-7,13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWKQMAXLSSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)

![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)

![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
